

1-tert-butyl-3-phenylthiourea CAS number and properties

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Compound of Interest

Compound Name: 1-tert-butyl-3-phenylthiourea

Cat. No.: B087764

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Technical Guide: 1-tert-butyl-3-phenylthiourea

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-tert-butyl-3-phenylthiourea** (CAS No. 14327-04-9), a versatile organic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis protocols, and known applications. Furthermore, it explores the broader biological activities of thiourea derivatives and details generalized experimental protocols for assessing the potential efficacy of this compound class. Special attention is given to potential signaling pathways, such as the EGFR pathway, which are known targets for structurally related molecules.

Core Compound Properties

1-tert-butyl-3-phenylthiourea is an unsymmetrical thiourea derivative featuring a bulky tert-butyl group and an aromatic phenyl group. These substituents significantly influence its chemical reactivity and physical properties. While it is available commercially for research purposes, detailed experimental data on its physical properties are not extensively published. [1] Major chemical suppliers note that analytical data is not routinely collected for this compound.[2]



Table 1: Physicochemical Properties of 1-tert-butyl-3-phenylthiourea

Property	Value	Source
CAS Number	14327-04-9	[3][4]
Molecular Formula	C11H16N2S	[3][4]
Molecular Weight	208.32 g/mol	[3]
Appearance	White to light tan crystalline powder	Benchchem
Melting Point	Data not publicly available	[1]
Boiling Point	Data not publicly available	[3]
Solubility	Data not publicly available	[1]
Purity (Commercial)	>99% (Typical)	[5]

Table 2: Compound Identification and Structure

Identifier	Details	
IUPAC Name	1-(tert-butyl)-3-phenylthiourea	
Synonyms	N-(1,1-Dimethylethyl)-N'-phenylthiourea, N-tert- Butyl-N'-phenylthiourea	
Chemical Structure	Chemical Structure of 1-tert-butyl-3-phenylthiourea	
Canonical SMILES	CC(C)(C)NC(=S)NC1=CC=CC=C1	
InChl Key	JHMCTNQTJNGVRX-UHFFFAOYSA-N	

Synthesis and Experimental Protocols

The synthesis of **1-tert-butyl-3-phenylthiourea** is straightforward, primarily involving the reaction between phenyl isothiocyanate and tert-butylamine. This method is a common route for creating unsymmetrical thioureas.



General Synthesis Protocol

This protocol describes the nucleophilic addition of tert-butylamine to phenyl isothiocyanate.

Materials:

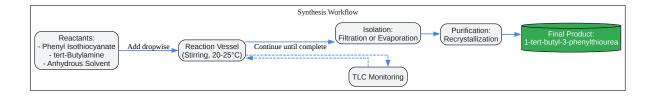
- · Phenyl isothiocyanate
- tert-Butylamine
- Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, or ethanol)
- Magnetic stirrer and stirring bar
- Round-bottom flask
- Condenser (if heating is required)

Methodology:

- Reaction Setup: In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Nucleophilic Addition: To the stirred solution, add tert-butylamine (1.0 to 1.1 equivalents)
 dropwise at room temperature. The reaction is typically exothermic. Maintain the temperature
 at 20-25°C.
- Reaction Monitoring: Stir the mixture for 3-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Product Isolation: Upon completion, the product may precipitate out of the solution. If so, it
 can be collected by filtration. If not, the solvent is removed under reduced pressure using a
 rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.



• Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) Spectroscopy.



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Caption: General workflow for the synthesis of **1-tert-butyl-3-phenylthiourea**.

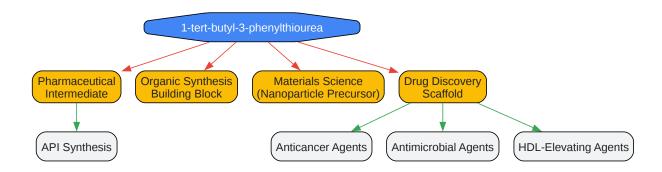
Applications and Biological Significance

Thiourea derivatives are a class of compounds with extensive applications in various scientific fields due to their versatile chemical nature.

Key Application Areas

- Pharmaceutical Intermediate: It serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[5]
- Organic Synthesis: The unique structure makes it a valuable reagent in advanced organic chemistry research for creating novel compounds.[5]
- Materials Science: It can be used as a precursor for the controlled synthesis of nanostructured materials, such as metal sulfide nanocrystals.
- Drug Discovery Research: Thiourea derivatives have been investigated for a wide range of biological activities, making this compound a scaffold for developing new therapeutic agents.





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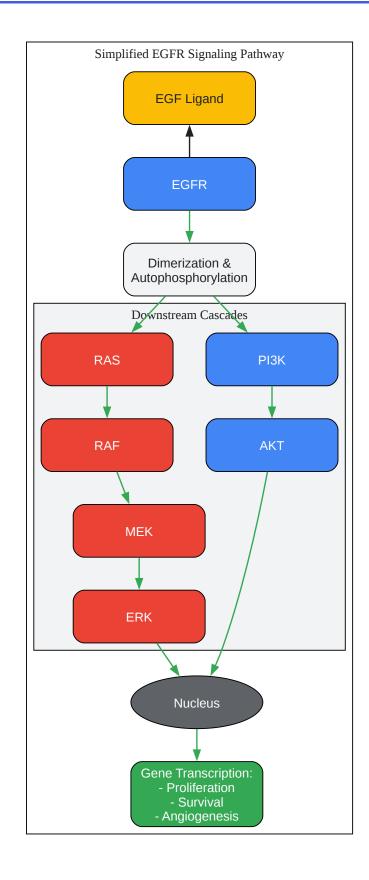
Caption: Key application areas for **1-tert-butyl-3-phenylthiourea**.

Potential Biological Activities and Signaling Pathways

While specific biological data for **1-tert-butyl-3-phenylthiourea** is limited, the broader class of thiourea derivatives is known for diverse pharmacological effects. Structurally related compounds have shown activity as anticancer and antimicrobial agents. For instance, a derivative, N-(4-t-butylbenzoyl)-N'-phenylthiourea, has been studied for its potential to target the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 1 (SIRT1) pathways in cancer cells.

The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.





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Caption: Simplified overview of the EGFR signaling cascade.



Generic Protocols for Biological Evaluation

The following are detailed, generalized protocols for assessing key biological activities relevant to thiourea derivatives. These methodologies would require optimization for the specific compound and cell lines used.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Cell line of interest (e.g., MCF-7 breast cancer cells)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well flat-bottom plates
- 1-tert-butyl-3-phenylthiourea (dissolved in DMSO to create a stock solution)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Multi-well spectrophotometer (plate reader)

Methodology:

- Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 μL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the 1-tert-butyl-3-phenylthiourea stock solution in culture medium. Remove the old medium from the wells and add 100 μL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.



- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- MTT Addition: After incubation, add 10 μL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
 Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Test)

The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is described here.

Materials:

- Bacterial strain of interest (e.g., Staphylococcus aureus)
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Sterile 96-well microtiter plates
- 1-tert-butyl-3-phenylthiourea (dissolved in a suitable solvent like DMSO)
- Positive control antibiotic (e.g., Ciprofloxacin)



- Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL), then diluted
 to a final concentration of ~5 x 10⁵ CFU/mL in the wells.
- · Spectrophotometer or plate reader

Methodology:

- Plate Preparation: Add 50 μL of sterile broth to all wells of a 96-well plate.
- Compound Dilution: Add 50 μL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 μL from the first column to the second, and so on, discarding the final 50 μL from the last column of the dilution series. This creates a gradient of compound concentrations.
- Controls: Designate wells for a positive control (broth with inoculum, no compound) to show bacterial growth, and a negative control (broth only) for sterility and background absorbance.
- Inoculation: Add 50 μL of the standardized bacterial suspension to each well (except the negative control), bringing the final volume to 100 μL.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series). The result can be confirmed by reading the optical density (OD) at 600 nm.

Conclusion

1-tert-butyl-3-phenylthiourea is a compound of considerable interest due to its accessible synthesis and its position as a scaffold in the development of new chemical entities. While a comprehensive public profile of its physical properties is lacking, its utility in organic synthesis is clear. The diverse biological activities exhibited by the broader thiourea class, particularly in oncology and infectious diseases, underscore the potential of this and related compounds. The protocols and pathways detailed in this guide offer a foundational framework for researchers aiming to explore its therapeutic or material science applications. Further investigation is



warranted to fully characterize its physicochemical properties and to elucidate its specific biological mechanisms of action.

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